molecular formula C9H17NO2 B594012 4-Propylpiperidine-4-carboxylic acid CAS No. 1227465-56-6

4-Propylpiperidine-4-carboxylic acid

Cat. No.: B594012
CAS No.: 1227465-56-6
M. Wt: 171.24
InChI Key: NRBRYBMTNCETLK-UHFFFAOYSA-N
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Description

4-Propylpiperidine-4-carboxylic acid is an organic compound that belongs to the piperidine family. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a propyl group attached to the fourth position of the piperidine ring and a carboxylic acid group at the same position. It is a versatile compound with significant applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylpiperidine-4-carboxylic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, especially at the propyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Carboxylic acids, aldehydes, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated piperidines, alkylated piperidines.

Scientific Research Applications

4-Propylpiperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Propylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid
  • 4-tert-Butylcyclohexanecarboxylic acid
  • 2-[1-(tert-Butoxycarbonyl)-3-piperidinyl]-4-tert-butylbenzoic acid

Comparison: 4-Propylpiperidine-4-carboxylic acid is unique due to the presence of both a propyl group and a carboxylic acid group at the same position on the piperidine ring. This structural feature imparts distinct chemical and biological properties compared to other piperidine derivatives. For example, the presence of the propyl group can influence the compound’s hydrophobicity and its interaction with biological targets, while the carboxylic acid group can participate in hydrogen bonding and other polar interactions.

Properties

IUPAC Name

4-propylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-3-9(8(11)12)4-6-10-7-5-9/h10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBRYBMTNCETLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCNCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291542
Record name 4-Propyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-56-6
Record name 4-Propyl-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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